molecular formula C25H21NO6 B6528052 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxy-5-methylphenyl)benzamide CAS No. 946384-67-4

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B6528052
CAS RN: 946384-67-4
M. Wt: 431.4 g/mol
InChI Key: WBWKQHGEEWMVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methoxy-5-methylphenyl)benzamide, or MOMC, is a compound that was discovered in 1973 by researchers at the University of Tokyo. Since then, it has been studied for its potential applications in scientific research.

Mechanism of Action

MOMC is believed to act as an inhibitor of protein tyrosine kinases, which are enzymes that play an important role in cell growth and differentiation. It has been shown to inhibit the activity of several tyrosine kinases, including c-Src, c-Abl, and c-Fms. In addition, MOMC has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR).
Biochemical and Physiological Effects
MOMC has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in several types of cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels. It has also been shown to inhibit inflammation, reduce oxidative stress, and modulate the immune response.

Advantages and Limitations for Lab Experiments

MOMC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research. In addition, it is relatively stable and has low toxicity. However, it is also relatively expensive and may not be available in large quantities.

Future Directions

There are several potential future directions for MOMC research. One potential direction is to further investigate its mechanism of action to better understand its effects on cells. In addition, further studies could be conducted to explore its potential applications in drug discovery and development. Another potential direction is to explore its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as an antioxidant agent.

Synthesis Methods

MOMC is synthesized by a three-step process. The first step involves the condensation of 7-methoxy-4-oxo-4H-chromen-3-yl acetate with 2-methoxy-5-methylphenyl isocyanate to form a urea intermediate. This intermediate is then hydrolyzed to form the desired product. The final step is the purification of the MOMC product.

Scientific Research Applications

MOMC has been used in various scientific research applications. One example is its use in the synthesis of other compounds. It has been used as a starting material for the synthesis of several different compounds, including 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide and 4-hydroxy-N-(2-methoxy-5-methylphenyl)benzene-1,2-dicarboxamide. In addition, MOMC has been used in the synthesis of drug candidates and has been investigated as an anti-cancer agent.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-15-4-11-21(30-3)20(12-15)26-25(28)16-5-7-17(8-6-16)32-23-14-31-22-13-18(29-2)9-10-19(22)24(23)27/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWKQHGEEWMVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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